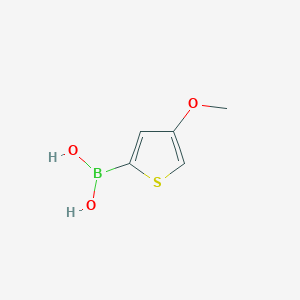

(4-甲氧基噻吩-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

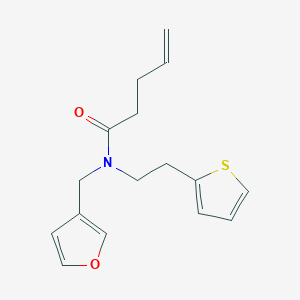

“(4-Methoxythiophen-2-yl)boronic acid” is a chemical compound with the CAS Number: 1321901-82-9 . It has a molecular weight of 157.99 and its IUPAC name is (4-methoxythiophen-2-yl)boronic acid .

Synthesis Analysis

Boronic acids, including “(4-Methoxythiophen-2-yl)boronic acid”, have been increasingly utilized in diverse areas of research . They are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . The synthesis of boronic acids and aryl trifluoroborates can be achieved in a one-pot sequence by Ir-catalyzed borylation of arenes .

Molecular Structure Analysis

Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral . They react with 1,2-diols by generating a stable cyclic ester . The pKa of boronic acid affects the association constant of the cyclic ester. Ester formation will be favored at pH > pKa .

Chemical Reactions Analysis

Boronic acids, including “(4-Methoxythiophen-2-yl)boronic acid”, are known to bind to diol and polyol motifs which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine . Protodeboronation of pinacol boronic esters is also possible .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 157.99 . It has a boiling point of 337.4±52.0 °C (Predicted), a density of 1.32±0.1 g/cm3 (Predicted), and a pKa of 7.99±0.53 (Predicted) .

科学研究应用

- Researchers have used boronic acids in biosensors, environmental monitoring, and medical diagnostics .

- The mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents contribute to the broad applicability of Suzuki–Miyaura coupling .

- Additionally, boronic acid–peptide systems have been investigated for their potential in cancer treatment and other disease therapies .

- The reversible binding of boronic acids to cis-diols on proteins allows precise control over labeling and manipulation .

Sensing Applications

Suzuki–Miyaura Coupling

Peptide Chemistry and Drug Delivery

Protein Manipulation and Cell Labeling

Materials Science and Polymer Chemistry

作用机制

Boronic acids are used for the selective recognition of a wide range of analytes . They mimic certain biological processes such as protein-substrate interactions . Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .

安全和危害

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

Boronic acids are increasingly utilized in diverse areas of research . They have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The most recent developments in each area have been highlighted . This suggests that boronic acids, including “(4-Methoxythiophen-2-yl)boronic acid”, have promising future directions in various fields of research .

属性

IUPAC Name |

(4-methoxythiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3,7-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAGIWSIHSSBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxythiophen-2-yl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride](/img/structure/B2837120.png)

![tert-butyl N-methyl-N-[(4-methylbenzenesulfonyl)oxy]carbamate](/img/structure/B2837121.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2837128.png)

![2-ethyl-1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B2837133.png)

![N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide dihydrochloride](/img/structure/B2837134.png)

![(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B2837137.png)

![3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2837138.png)

![2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2837140.png)